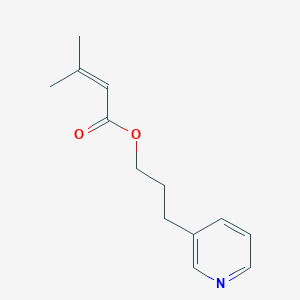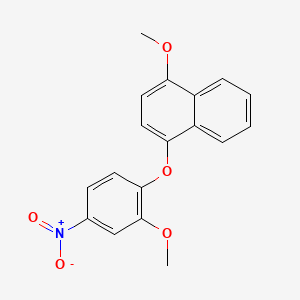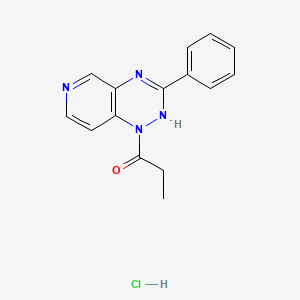
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-triazine core, followed by the introduction of the oxopropyl and phenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired substitutions and functionalizations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while substitution reactions may produce various substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in manufacturing processes.
Mecanismo De Acción
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- Pyrido(3,4-e)-1,2,4-triazine derivatives.
- Other heterocyclic compounds with similar ring structures.
Uniqueness
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties
Propiedades
| 76603-22-0 | |
Fórmula molecular |
C15H15ClN4O |
Peso molecular |
302.76 g/mol |
Nombre IUPAC |
1-(3-phenyl-2H-pyrido[3,4-e][1,2,4]triazin-1-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H14N4O.ClH/c1-2-14(20)19-13-8-9-16-10-12(13)17-15(18-19)11-6-4-3-5-7-11;/h3-10H,2H2,1H3,(H,17,18);1H |
Clave InChI |
YKLQZCFGNMYJBI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2=C(C=NC=C2)N=C(N1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)


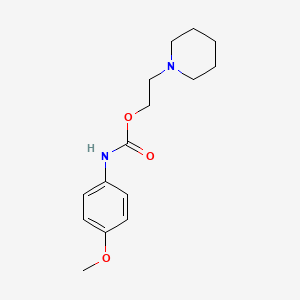



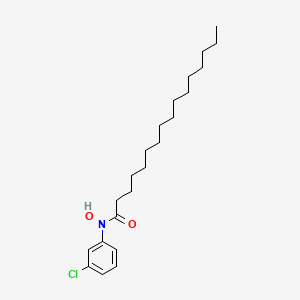

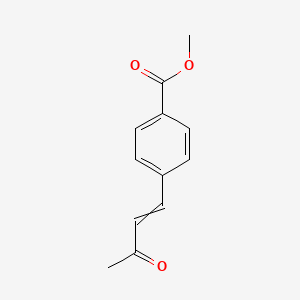
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)
